molecular formula C9H10FNO2 B2719146 (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2097920-31-3

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2719146
CAS No.: 2097920-31-3
M. Wt: 183.182
InChI Key: QQWADDAWIANLIU-UHFFFAOYSA-N
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Description

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure combining a fluoromethyl group, an azetidine ring, and a furan ring, making it an interesting subject for chemical and biological studies.

Scientific Research Applications

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone typically involves multicomponent reactions (MCRs), which are known for their efficiency in constructing complex molecules from simple starting materials . One common approach is the catalyst-free, one-pot synthesis of polysubstituted furans. This method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Industrial Production Methods

These methods allow for the efficient and selective synthesis of the target compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The azetidine ring can be reduced to form different azetidine derivatives.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the azetidine ring can produce azetidine-3-ol derivatives.

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Chloromethyl)azetidin-1-yl)(furan-2-yl)methanone
  • (3-(Bromomethyl)azetidin-1-yl)(furan-2-yl)methanone
  • (3-(Hydroxymethyl)azetidin-1-yl)(furan-2-yl)methanone

Uniqueness

(3-(Fluoromethyl)azetidin-1-yl)(furan-2-yl)methanone is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(fluoromethyl)azetidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-4-7-5-11(6-7)9(12)8-2-1-3-13-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWADDAWIANLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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